molecular formula C12H16FNO3S B2661435 N-cyclopropyl-3-(4-fluorophenoxy)propane-1-sulfonamide CAS No. 946265-88-9

N-cyclopropyl-3-(4-fluorophenoxy)propane-1-sulfonamide

Cat. No.: B2661435
CAS No.: 946265-88-9
M. Wt: 273.32
InChI Key: JPWUVCOAFBKQMO-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-(4-fluorophenoxy)propane-1-sulfonamide is an organic compound that features a cyclopropyl group, a fluorophenoxy group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-(4-fluorophenoxy)propane-1-sulfonamide typically involves multiple steps. One common approach is to start with the cyclopropylamine, which undergoes a reaction with 3-(4-fluorophenoxy)propane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-(4-fluorophenoxy)propane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclopropyl-3-(4-fluorophenoxy)propane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-(4-fluorophenoxy)propane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The fluorophenoxy group can enhance the compound’s binding affinity and selectivity through hydrophobic interactions and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Shares the cyclopropane and sulfonamide groups but differs in the aromatic substituents.

    Sulfonimidates: Contain a sulfonamide group but have different substituents and structural features.

Uniqueness

N-cyclopropyl-3-(4-fluorophenoxy)propane-1-sulfonamide is unique due to the presence of the fluorophenoxy group, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-cyclopropyl-3-(4-fluorophenoxy)propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO3S/c13-10-2-6-12(7-3-10)17-8-1-9-18(15,16)14-11-4-5-11/h2-3,6-7,11,14H,1,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWUVCOAFBKQMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)CCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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